2-Isopropyl-1-methyl-1H-indole
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Overview
Description
2-Isopropyl-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological and pharmaceutical importance, playing a crucial role in cell biology and various therapeutic applications .
Preparation Methods
The synthesis of 2-Isopropyl-1-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Industrial production methods often utilize one-pot, multistep regimens for efficiency, combining Fischer indole synthesis with N-alkylation processes .
Chemical Reactions Analysis
2-Isopropyl-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: Indoles can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include oxidized derivatives, reduced indolines, and substituted indoles .
Scientific Research Applications
2-Isopropyl-1-methyl-1H-indole has diverse scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocycles and polymers.
Biology: Investigated for its role in cell signaling and as a precursor to biologically active compounds.
Medicine: Explored for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives often bind to multiple receptors, influencing cell signaling pathways and exerting biological effects such as antiviral and anticancer activities .
Comparison with Similar Compounds
2-Isopropyl-1-methyl-1H-indole can be compared with other indole derivatives like:
1H-Indole, 2-methyl-: Similar in structure but lacks the isopropyl group.
Indole-3-acetic acid: A plant hormone with different biological functions.
5-Fluoro-3-phenyl-1H-indole: Known for its antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-methyl-2-propan-2-ylindole |
InChI |
InChI=1S/C12H15N/c1-9(2)12-8-10-6-4-5-7-11(10)13(12)3/h4-9H,1-3H3 |
InChI Key |
QYUAUAYVRBCXJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2N1C |
Origin of Product |
United States |
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